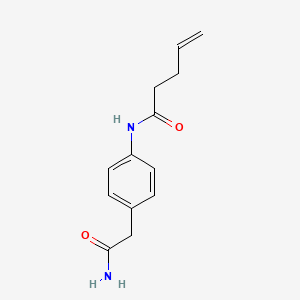

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide, also known as AOPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPP is a derivative of pent-4-enamide and contains an amino group and a carbonyl group, making it a versatile compound for chemical modifications.

Scientific Research Applications

Novel Enaminones as Non-Cytotoxic Compounds with Mild Antibacterial Activity

A study by Cindrić et al. (2018) explored the synthesis and structure-activity correlations of novel enaminones. These compounds, including various non−symmetric enaminones, were prepared and characterized for their cytotoxic and antibacterial activity against different cell lines and bacteria. All compounds demonstrated non-cytotoxic behavior and exhibited mild or no antibacterial activity, suggesting their potential in areas requiring selective antibacterial effects without harming host cells. The presence of a hydroxy group in ortho position combined with a methyl group on the same aromatic ring significantly impacted their biological activities (Cindrić et al., 2018).

Synthesis and Characterization of Functionalized Enamides

Kumar et al. (2013) and other researchers have contributed to the synthesis and characterization of functionalized enamides, highlighting the versatility of enaminones and related compounds in organic synthesis. These studies encompass the development of efficient routes to synthesize various derivatives, including thiazoles and oxazoles, through chemoselective reactions. Such synthetic advancements enable the introduction of diverse functional groups, broadening the scope of these compounds in pharmaceutical and material sciences (Kumar et al., 2013; S. Vijay Kumar et al., 2012).

Potential in Medicinal Chemistry

Research into the biological evaluation of N-substituted benzamides and their derivatives has shown promising results in the context of inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases. Such compounds, synthesized from non-steroidal anti-inflammatory drugs like antipyrine, exhibit the potential to bind nucleotide protein targets, signifying their importance in medicinal chemistry for developing new therapeutic agents (Saeed et al., 2015).

Enaminones as Therapeutic Pharmacophores

Enaminones, recognized for their anticonvulsant activity, have been studied extensively for their therapeutic potential. Eddington et al. (2000) reviewed the expanded therapeutic applications of enaminones beyond anticonvulsant derivatives, including the discovery of novel brain transport mechanisms and the development of models for synthetic direction. This research underscores the potential of enaminones as versatile therapeutic pharmacophores in drug development (Eddington et al., 2000).

properties

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)phenyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-4-13(17)15-11-7-5-10(6-8-11)9-12(14)16/h2,5-8H,1,3-4,9H2,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFZERWMGOBMMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1=CC=C(C=C1)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2752970.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2752977.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2752988.png)

![1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione](/img/structure/B2752989.png)